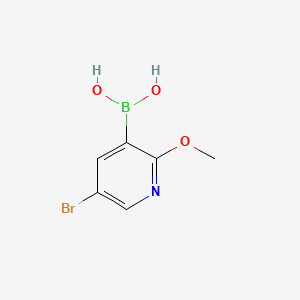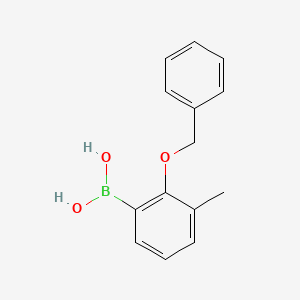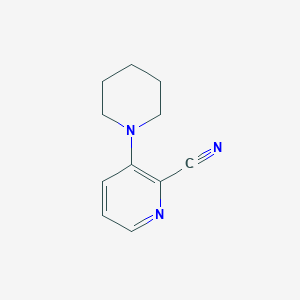
3-Piperidin-1-ylpyridine-2-carbonitrile
Description
3-Piperidin-1-ylpyridine-2-carbonitrile is a compound that has been synthesized and studied in various research contexts. It is a molecule that contains both a pyridine and a piperidine ring, which are common structural motifs in medicinal chemistry due to their biological activity and ability to interact with various biological targets .
Synthesis Analysis
The synthesis of related pyridine and piperidine derivatives has been reported through various methods. For instance, a three-component condensation involving β-ketonitriles, pyridinium ylides, and aldehydes in the presence of piperidine has been used to synthesize a library of dihydrofuran carbonitriles . Similarly, piperidine-mediated cyclization has been employed to create chromeno[2,3-b]pyridine derivatives from amino-chromenones and benzylidenemalononitriles . Additionally, a one-pot multicomponent reaction involving 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate catalyzed by piperidine has been used to synthesize indolylpyridine carbonitriles . These methods highlight the versatility of piperidine as a catalyst and reactant in the synthesis of complex pyridine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, X-ray crystallography has been used to determine the crystal structure of a quinolinone derivative containing a piperidinyl moiety . Similarly, the structure of a novel pyridine derivative synthesized from malononitrile, 4-methoxybenzaldehyde, and piperidine was confirmed by NMR, mass spectrometry, and X-ray single crystal diffraction .
Chemical Reactions Analysis
Piperidine derivatives have been shown to participate in a variety of chemical reactions. For instance, piperidine has been used to facilitate the [3 + 3] cyclization of chromenones and malononitriles , and as a catalyst in the synthesis of indolylpyridine carbonitriles with potential antiproliferative activity . Additionally, piperidine has been involved in the synthesis of serotonin receptor antagonists through reactions with naphthyridine carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the crystal structure, spectroscopic properties, and quantum chemical studies of a piperidinyl quinolinone derivative have been investigated using DFT calculations, revealing insights into the molecule's stability and reactivity . The synthesis of a pyridine derivative with two nitrile groups also provides information on the compound's potential reactivity and interaction with other molecules .
Propriétés
IUPAC Name |
3-piperidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXFRKMLWJPBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629820 | |
| Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-1-ylpyridine-2-carbonitrile | |
CAS RN |
780802-33-7 | |
| Record name | 3-(1-Piperidinyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=780802-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

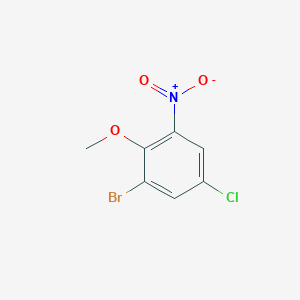
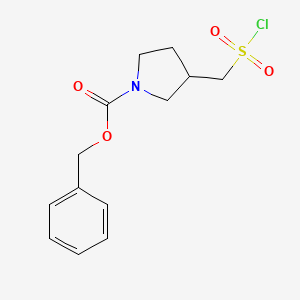

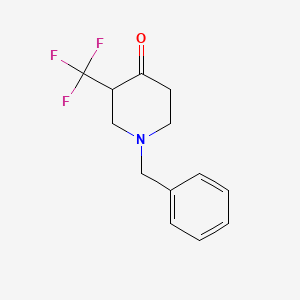
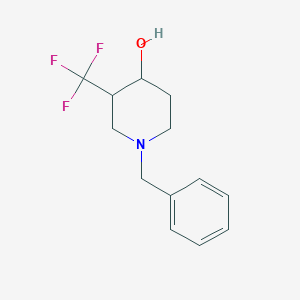
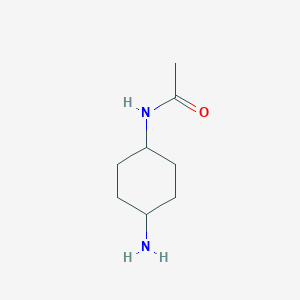
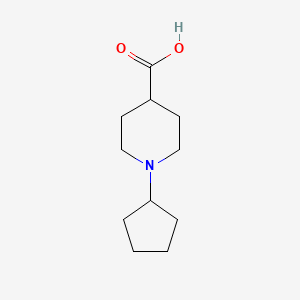
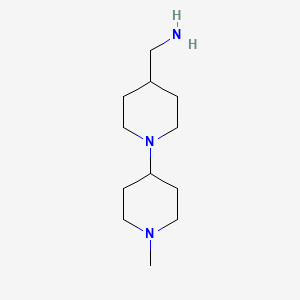
![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)
